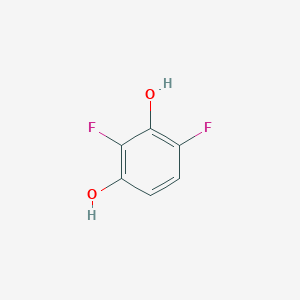

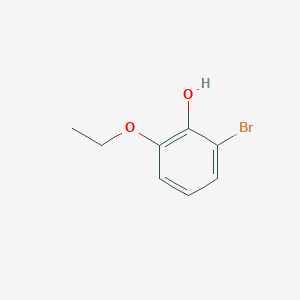

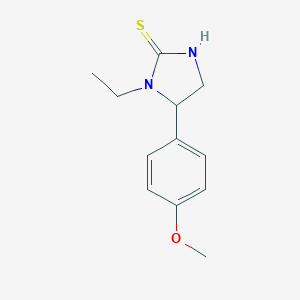

![molecular formula C9H9NOS2 B067482 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione CAS No. 171874-52-5](/img/structure/B67482.png)

5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione

Overview

Description

5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione, also known as BET, is a heterocyclic compound that has been widely studied in the field of medicinal chemistry. BET has shown promising results in various scientific research applications, including its use as an antioxidant, a metal chelator, and an anti-inflammatory agent.

Mechanism of Action

5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione's mechanism of action as an antioxidant is believed to be due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. As a metal chelator, 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione binds to copper ions and prevents them from participating in oxidative reactions that can damage cells.

Biochemical and Physiological Effects

5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant and metal chelation properties, 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione has been shown to inhibit the activity of enzymes such as xanthine oxidase and lipoxygenase. It has also been shown to reduce inflammation in various biological systems.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione in lab experiments is its relatively low cost and availability. 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione is also stable under a wide range of conditions, making it a versatile compound for use in various assays. However, one limitation of using 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione is its potential toxicity at high concentrations. Care should be taken when handling and using 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione in lab experiments.

Future Directions

There are several potential future directions for research involving 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione. One area of interest is its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione's ability to chelate copper ions and prevent oxidative damage could be beneficial in these diseases. Additionally, 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione's anti-inflammatory properties could be useful in the treatment of inflammatory diseases such as arthritis. Another potential future direction is the development of 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione-based materials for use in biomedical applications such as drug delivery and tissue engineering.

Conclusion

In conclusion, 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione, or 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione, is a heterocyclic compound with promising scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione's potential therapeutic applications make it an interesting compound for further study in the field of medicinal chemistry.

Scientific Research Applications

5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione has been studied extensively for its antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress in various biological systems. 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione has also been investigated as a metal chelator, specifically for its ability to chelate copper ions. This property has potential therapeutic applications in the treatment of diseases such as Alzheimer's and Parkinson's.

properties

CAS RN |

171874-52-5 |

|---|---|

Molecular Formula |

C9H9NOS2 |

Molecular Weight |

211.3 g/mol |

IUPAC Name |

5-(2-hydroxyethyl)-3H-1,3-benzothiazole-2-thione |

InChI |

InChI=1S/C9H9NOS2/c11-4-3-6-1-2-8-7(5-6)10-9(12)13-8/h1-2,5,11H,3-4H2,(H,10,12) |

InChI Key |

HYZGOPPGHIABKS-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1CCO)NC(=S)S2 |

Canonical SMILES |

C1=CC2=C(C=C1CCO)NC(=S)S2 |

synonyms |

2(3H)-Benzothiazolethione,5-(2-hydroxyethyl)-(9CI) |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

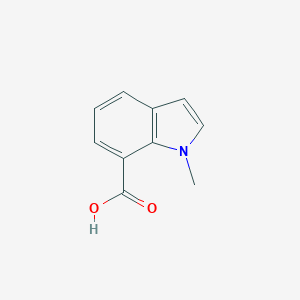

![6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B67403.png)

![2-[(2-Methylphenoxy)methyl]benzeneboronic acid](/img/structure/B67407.png)

![5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole](/img/structure/B67413.png)

![1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid](/img/structure/B67425.png)

![(2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B67433.png)